molecular formula C21H17N3O4 B4859031 [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

Cat. No.: B4859031
M. Wt: 375.4 g/mol
InChI Key: UCFCZVKMPSYUCM-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fusion of furyl, phenyl, isoxazolo, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazolo[5,4-b]pyridine structure, followed by the introduction of the furyl and phenyl groups through various coupling reactions. The final step involves the attachment of the morpholino group to the methanone moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Oxidation : The compound can undergo oxidation reactions, particularly at the furyl and phenyl groups, leading to the formation of various oxidized derivatives. Reduction : Reduction reactions can target the isoxazolo and pyridinyl rings, potentially altering the electronic properties of the compound. Substitution : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the morpholino and methanone sites.

Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
  • Substitution : Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry : The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases. Industry : The compound’s unique properties make it suitable for use in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE apart from these similar compounds is its complex structure, which provides a higher degree of specificity and versatility in its applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21(24-8-11-26-12-9-24)15-13-16(17-7-4-10-27-17)22-20-18(15)19(23-28-20)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFCZVKMPSYUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 2
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[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
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[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 4
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[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 5
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[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE
Reactant of Route 6
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[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE

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